molecular formula C25H30N4O2 B4934305 2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B4934305
M. Wt: 418.5 g/mol
InChI Key: GSANQPSXWOWCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a member of the pyrazole class of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood. However, it is believed to act through the modulation of various neurotransmitters and receptors in the brain, including the dopamine and serotonin receptors. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to exhibit anticonvulsant properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is its versatility in laboratory experiments. It can be easily synthesized and purified, and its effects can be easily measured in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or receptors.

Future Directions

There are several future directions for the study of 2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further studies are needed to fully understand its mechanism of action and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves the reaction of 4-bromo-2-methoxybenzoic acid with 1-(3-phenylpropyl)-4-piperidinylamine in the presence of triethylamine and N,N-dimethylformamide. This reaction results in the formation of the intermediate compound 2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, which can be isolated and purified through a series of chromatographic techniques.

properties

IUPAC Name

2-methoxy-N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-31-23-12-6-5-11-22(23)25(30)27-24-13-16-26-29(24)21-14-18-28(19-15-21)17-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-13,16,21H,7,10,14-15,17-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSANQPSXWOWCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.